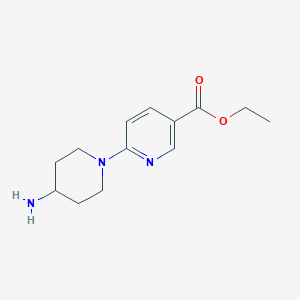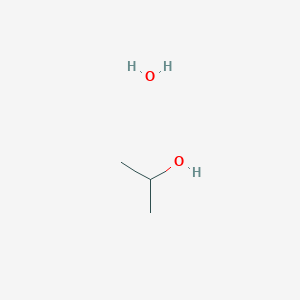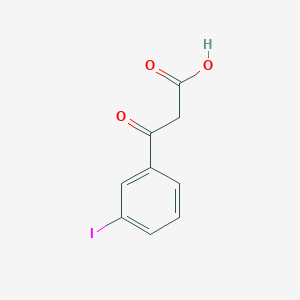
3-(3-iodophenyl)-3-oxopropanoic acid
描述
3-(3-iodophenyl)-3-oxopropanoic acid is an organic compound with the molecular formula C9H7IO3 It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-iodophenyl)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-iodophenylacetonitrile with sodium hydroxide in water, followed by refluxing for 4 hours. The solution is then extracted with diethyl ether, and the aqueous phase is acidified with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(3-iodophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
3-(3-iodophenyl)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-iodophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the keto group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes.
相似化合物的比较
Similar Compounds
- 3-Iodophenylacetic acid
- 3-Iodotoluene
- 4-(p-Iodophenyl)butyric acid
Uniqueness
3-(3-iodophenyl)-3-oxopropanoic acid is unique due to the presence of both an iodine atom and a keto group, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research.
属性
分子式 |
C9H7IO3 |
|---|---|
分子量 |
290.05 g/mol |
IUPAC 名称 |
3-(3-iodophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H7IO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) |
InChI 键 |
MDHICEGQTXCLTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C(=O)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

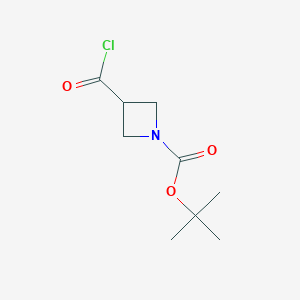
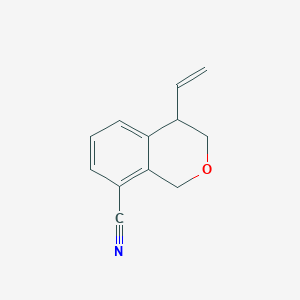
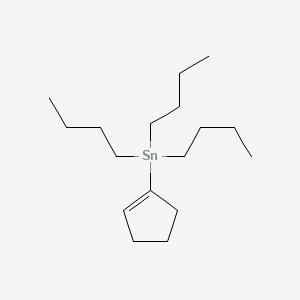
![tert-butyl N-[(3S)-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8643757.png)
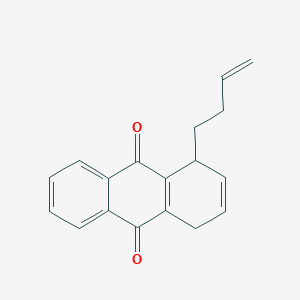
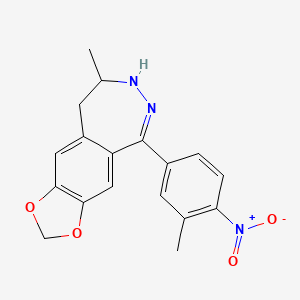
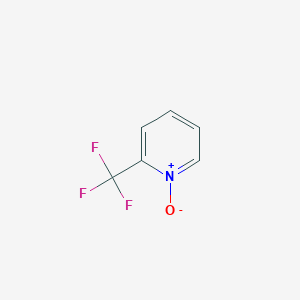
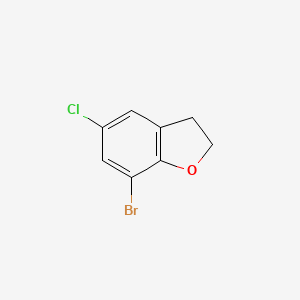
![Dimethyl [2-(4-methylphenyl)-2-oxoethyl]phosphonate](/img/structure/B8643788.png)
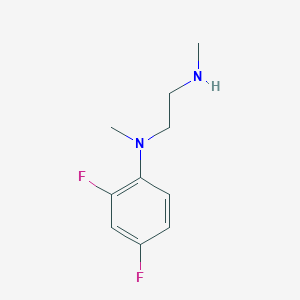
![3-[(Butan-2-yl)sulfanyl]propanenitrile](/img/structure/B8643809.png)
